Ethyl 2,4-dihydroxy-3,6-dimethylbenzoate
Overview
Description
2,4-dihydroxy-3,6-dimethylbenzoic acid ethyl ester is a 4-hydroxybenzoate ester.
Scientific Research Applications
Antifungal and Cytotoxic Properties
Ethyl 2,4-dihydroxy-5,6-dimethylbenzoate, a metabolite from Phomopsis cassiae, an endophytic fungus in Cassia spectabilis, has shown strong antifungal activity against phytopathogenic fungi and cytotoxicity against human cervical tumor cell lines in in vitro assays (Silva et al., 2005).
Chemical Synthesis and Modification
The compound has been involved in studies focusing on chemical synthesis and regiospecific deoxygenation of β-resorcylic ester derivatives, contributing to the development of various benzoate esters with potential applications in medicinal chemistry (Bartlett et al., 1983).
Antimicrobial Activity
A derivative of Ethyl 2,4-dihydroxy-3,6-dimethylbenzoate, identified in the endophytic fungus Cladosporium uredinicola isolated from Psidium guajava fruits, demonstrated moderate bacteriostatic and bactericide effects on various bacteria (Medeiros et al., 2011).
Spectroscopic and Electrochemical Studies
Spectroscopic and electrochemical properties of similar derivatives have been studied, aiding in the understanding of molecular conformations and their impact on spectral behaviors. These studies are crucial for advancing applications in fields like optical materials (Józefowicz et al., 2007).
Potential in Antineoplastic Research
This compound and its derivatives have also been a part of studies aiming to synthesize compounds with potential antineoplastic properties, although preliminary data in some studies did not indicate significant activity (Koebel et al., 1975).
Application in Organic Electronics
Studies involving derivatives of this compound have contributed to the development of novel organic materials with applications in areas like electrochromics, demonstrating the versatility of these compounds (Hu et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 2,4-dihydroxy-3,6-dimethylbenzoate, also known as Ethyl Atrarate, is a derivative of lychen (oak moss) oil constituent . The primary target of this compound is the androgen receptor (AR) . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .
Mode of Action
Ethyl Atrarate acts as an androgen receptor (AR) antagonist . An AR antagonist is a compound that prevents androgens like testosterone and dihydrotestosterone from binding to and activating the androgen receptor . This inhibition can lead to various changes in the body, depending on the specific functions of the androgens and the androgen receptor in different tissues .
Biochemical Pathways
Androgen signaling plays a crucial role in the development and maintenance of male characteristics, as well as in the growth and health of the prostate .
Pharmacokinetics
These properties would be crucial in determining the bioavailability of the compound, ie, the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .
Result of Action
The molecular and cellular effects of Ethyl Atrarate’s action would depend on the specific tissues in which the androgen receptor is being antagonized. Given that this compound is used in the treatment of prostate cancer , it can be inferred that its action leads to the inhibition of androgen-dependent growth of the prostate .
Properties
IUPAC Name |
ethyl 2,4-dihydroxy-3,6-dimethylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-4-15-11(14)9-6(2)5-8(12)7(3)10(9)13/h5,12-13H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLLNFDLMWPNBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185473 | |
Record name | Ethyl 2,4-dihydroxy-3,6-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31581-32-5 | |
Record name | Ethyl atrarate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31581-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl atrarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031581325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2,4-dihydroxy-3,6-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2,4-dihydroxy-3,6-dimethylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.091 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL ATRARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NRI9NKP97H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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